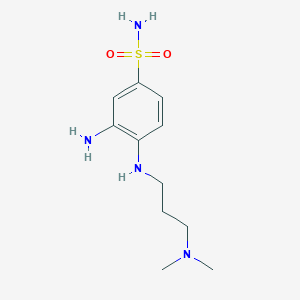
2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde is a complex organic compound with significant interest in various fields of scientific research. This compound features a bromine atom, a methylsulfonyl group, and a nitrophenoxy group attached to a benzaldehyde core, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.
化学反应分析
Types of Reactions
2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Oxidation: 2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzoic acid.
Reduction: 2-Bromo-6-(3-(methylsulfonyl)-4-aminophenoxy)benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development. Its unique structure allows for modifications that can lead to the discovery of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its functional groups make it suitable for creating polymers, dyes, and other industrial products.
作用机制
The mechanism of action of 2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.
相似化合物的比较
Similar Compounds
2-Bromo-6-(methylsulfonyl)benzaldehyde: Lacks the nitrophenoxy group, making it less reactive in certain chemical reactions.
2-Bromo-6-(4-nitrophenoxy)benzaldehyde: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.
2-Bromo-6-(3-(methylsulfonyl)phenoxy)benzaldehyde: Lacks the nitro group, which may reduce its potential biological activity.
Uniqueness
2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde is unique due to the presence of both the nitrophenoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
属性
分子式 |
C14H10BrNO6S |
|---|---|
分子量 |
400.20 g/mol |
IUPAC 名称 |
2-bromo-6-(3-methylsulfonyl-4-nitrophenoxy)benzaldehyde |
InChI |
InChI=1S/C14H10BrNO6S/c1-23(20,21)14-7-9(5-6-12(14)16(18)19)22-13-4-2-3-11(15)10(13)8-17/h2-8H,1H3 |
InChI 键 |
YLYSMQOCSYCDKX-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)OC2=C(C(=CC=C2)Br)C=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


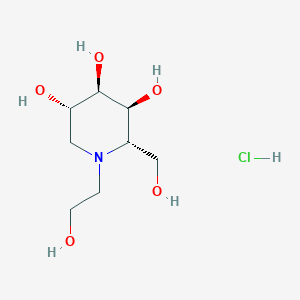
![7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B13865985.png)
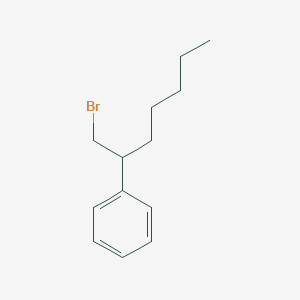
![1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one](/img/structure/B13866015.png)

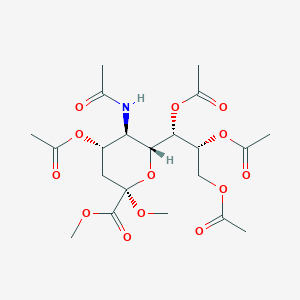


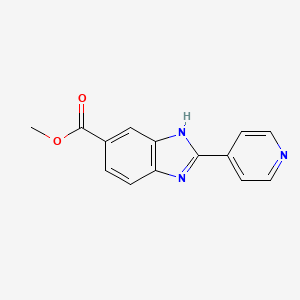
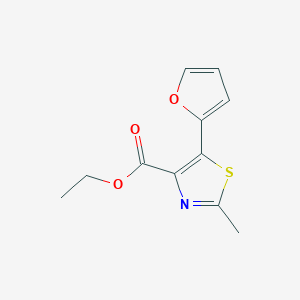
![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)
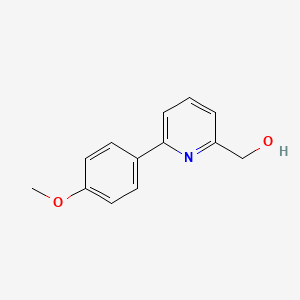
![[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B13866070.png)
